REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.Cl[CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].CC(C)=O>[CH3:16][O:15][C:13]([CH2:12][O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1)=[O:14] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the insoluble materials are removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (eluent; chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)COC1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |